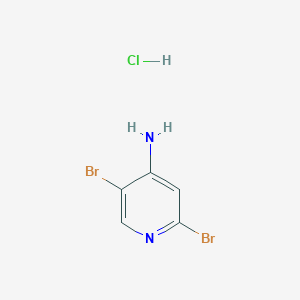

2,5-Dibromopyridin-4-amine hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2,5-dibromopyridin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2.ClH/c6-3-2-9-5(7)1-4(3)8;/h1-2H,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBSWJSYHACZLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Chemistry Studies

Investigation of Tautomerism and Isomerization Pathways

Comprehensive searches of scientific literature and computational chemistry databases did not yield specific studies on the tautomerism and isomerization pathways of 2,5-Dibromopyridin-4-amine (B1592060) hydrochloride. While research exists on related aminopyridine derivatives, directly extrapolating those findings to the title compound would not be scientifically rigorous. Computational studies on molecules like 2-amino-4-methylpyridine have investigated the relative energies of different tautomers and the barriers for proton transfer, but similar data for the dibrominated analogue is not publicly available. nih.govscispace.comresearchgate.netnih.gov

Energetics of Tautomeric Forms

There is no specific published data detailing the energetics of the different potential tautomeric forms of 2,5-Dibromopyridin-4-amine hydrochloride. Tautomerism in aminopyridines typically involves the migration of a proton from the exocyclic amino group to the ring nitrogen, resulting in an imine form. The relative stability of these forms is influenced by factors such as the electronic effects of substituents and solvation. For the unsubstituted 4-aminopyridine, the amine tautomer is known to be significantly more stable than the imine form. The presence of two bromine atoms on the pyridine (B92270) ring would be expected to influence the electron distribution and, consequently, the relative energies of the tautomers, but specific computational data is not available to quantify this effect.

Transition State Calculations for Proton Transfer and Pyramidal Inversion

No specific transition state calculations for proton transfer or pyramidal inversion for this compound were found in the reviewed literature.

Proton Transfer: This process would involve the movement of a proton from the amino group to the pyridine ring nitrogen, passing through a high-energy transition state. For a related compound, 2-amino-4-methylpyridine, the barrier for this hydrogen transfer was calculated to be 44.81 kcal/mol. nih.govresearchgate.netnih.gov However, this value is not directly transferable to this compound due to the different substitution pattern.

Pyramidal Inversion: This refers to the "umbrella-like" inversion of the amino group. This process generally has a much lower energy barrier than proton transfer. For 2-amino-4-methylpyridine, the activation energy for pyramidal inversion at the amino nitrogen was found to be very low, at 0.41 kcal/mol, indicating a rapid inversion process at room temperature. nih.govresearchgate.netnih.gov While a similarly low barrier would be expected for this compound, specific calculations are not available.

Molecular Dynamics Simulations and Conformational Analysis

There are no published molecular dynamics simulations or specific conformational analyses for this compound. Molecular dynamics simulations are powerful tools for studying the dynamic behavior of molecules, including their conformational flexibility and interactions with their environment. nih.gov Such studies would provide insight into the preferred conformations of the amino group and the pyridine ring, as well as how the molecule interacts with solvents or biological macromolecules. However, at present, this information is not available for the title compound.

Advanced Research Applications in Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

While direct applications of 2,5-Dibromopyridin-4-amine (B1592060) hydrochloride are not documented, its parent compound, 2,5-dibromopyridine (B19318) , is a well-established building block in organic synthesis. The differential reactivity of the bromine atoms—the one at the 2-position being more susceptible to nucleophilic substitution and metal-halogen exchange—allows for sequential, regioselective functionalization. This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. For instance, 2,5-dibromopyridine has been utilized as a starting material in the synthesis of 2,5-disubstituted pyridine-based liquid crystals through Negishi coupling reactions researchgate.net.

The synthesis of 2,5-dibromopyridine often starts from 2-aminopyridine (B139424), which undergoes bromination to form 2-amino-5-bromopyridine (B118841). A subsequent Sandmeyer reaction, using reagents like sodium nitrite (B80452) in the presence of hydrobromic acid and a copper(I) bromide catalyst, replaces the amino group with a second bromine atom google.comheteroletters.orggoogle.com.

Isomeric compounds like 3,5-Dibromo-4-aminopyridine are noted as useful research chemicals for organic synthesis. It serves as a reagent in the preparation of azaullazines, a class of heterocyclic compounds pharmaffiliates.com.

Precursor for Novel Heterocyclic Compounds

The general structure of di-brominated aminopyridines makes them valuable precursors for a variety of heterocyclic systems. The amino group can be a handle for cyclization reactions, while the bromine atoms allow for the introduction of various substituents via cross-coupling reactions.

For example, 3,5-dibromopyridine has been used as a precursor to synthesize 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines, which have been evaluated for their inhibitory activity against certain kinases. The synthesis involves converting 3,5-dibromopyridine into a 3-amino-6-bromofuro[3,2-b]pyridine intermediate, which is then elaborated into the final tricyclic system nih.gov. Similarly, 2-amino-3,5-dibromopyridine (B40352) is a known compound, implying its potential use in constructing fused heterocyclic systems researchgate.net.

Utilization in the Development of Ligands for Coordination Chemistry

Aminopyridines are widely used as ligands in coordination chemistry due to the presence of two potential donor sites: the pyridine (B92270) ring nitrogen and the exocyclic amino nitrogen.

Design of Pincer Ligands and other Chelation Systems

There is no specific information available on the use of 2,5-Dibromopyridin-4-amine hydrochloride in the design of pincer ligands. Generally, aminopyridine derivatives can be incorporated into larger molecular scaffolds to create multidentate ligands capable of forming stable chelate rings with metal ions pvpcollegepatoda.org. The bromine atoms on the pyridine ring could be used as synthetic handles to build out the "arms" of a pincer ligand system after the initial coordination of the aminopyridine core.

Coordination Behavior with Transition Metals

The coordination chemistry of aminopyridines with transition metals is an active area of research. These ligands can coordinate to metal centers in a monodentate fashion, typically through the more basic pyridine nitrogen, or sometimes act as bridging ligands pvpcollegepatoda.orgvot.pl.

Research on the isomer 2-amino-3,5-dibromopyridine (as its protonated pyridinium (B92312) form) has shown it forms complexes with copper halides. In these structures, such as (3,5-diBAPH)₂CuCl₄, the compound exists as the 2-amino-3,5-dibromopyridinium cation, acting as a counter-ion to a tetrahalocuprate(II) anion rsc.org. This demonstrates the ability of the aminopyridine nitrogen to be protonated and engage in ionic interactions within a crystal lattice. This behavior is common for aminopyridine ligands in the presence of acidic transition metal salt solutions vot.pl.

Incorporation into Polymeric Materials and Frameworks (if applicable, non-biological)

No direct evidence was found for the incorporation of this compound into non-biological polymeric materials or frameworks. In principle, bifunctional molecules like dibrominated aminopyridines could serve as monomers for coordination polymers or metal-organic frameworks (MOFs). The pyridine and amino nitrogens could coordinate to metal centers, while the bromine atoms could undergo further reactions, such as polymerization via cross-coupling, though this remains speculative for this specific isomer rsc.org.

Applications in Catalysis (excluding the compound as a drug itself)

The primary role of aminopyridine derivatives in catalysis is as ligands for transition metal catalysts. By coordinating to a metal, the ligand can modify its electronic properties and steric environment, thereby influencing the activity, selectivity, and stability of the catalyst. For example, complexes of 2,6-dibromopyridine with copper have been investigated for C-N bond-forming reactions researchgate.net. While no catalytic applications have been reported specifically for this compound, its structural similarity to other aminopyridine ligands suggests potential utility in fields like cross-coupling catalysis after complexation with metals like palladium or copper researchgate.net.

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Synthetic Routes

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research concerning 2,5-Dibromopyridin-4-amine (B1592060) hydrochloride will undoubtedly prioritize the development of sustainable and green synthetic routes. Traditional methods for the synthesis of halogenated pyridines often involve harsh reagents and generate significant waste. researchgate.net

Future investigations will likely focus on several key green chemistry principles:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, increase yields, and reduce energy consumption in the synthesis of various heterocyclic compounds, including pyridine (B92270) derivatives. youtube.comnih.govyoutube.com Exploring microwave-assisted methods for the amination and bromination steps leading to 2,5-Dibromopyridin-4-amine could offer a more sustainable alternative to conventional heating. nih.gov

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety, and can lead to higher purity products. researchgate.net Applying flow chemistry to the synthesis of this compound could streamline its production and minimize waste. mdpi.com

Catalyst-Free and Solvent-Free Reactions: The development of multicomponent reactions (MCRs) that proceed without a catalyst and in the absence of harmful organic solvents is a significant goal in green chemistry. mdpi.com Research into one-pot, catalyst-free syntheses of functionalized aminopyridines could pave the way for a more environmentally friendly production of 2,5-Dibromopyridin-4-amine hydrochloride.

| Green Synthesis Approach | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, lower energy consumption |

| Flow Chemistry | Improved reaction control, enhanced safety, higher product purity |

| Catalyst-Free/Solvent-Free | Reduced waste, lower cost, simplified purification |

Exploration of Novel Catalytic Transformations

The bromine atoms at the 2 and 5 positions of the pyridine ring are prime sites for a variety of catalytic cross-coupling reactions, making this compound a versatile building block for the synthesis of more complex molecules. Future research will likely focus on exploring novel catalytic transformations.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are widely used for C-N and C-C bond formation. nih.govmit.eduacs.orgnih.gov Future work could explore the selective functionalization of the two bromine atoms, allowing for the stepwise introduction of different substituents. This could lead to the synthesis of unsymmetrical 2,5,4-trisubstituted pyridine derivatives with tailored electronic and steric properties.

Copper-Catalyzed Amination: Copper-catalyzed amination reactions offer a cost-effective alternative to palladium-based systems for the synthesis of aminopyridines. researchgate.netresearchgate.netmdpi.comchemistryviews.org Investigating the reactivity of this compound in copper-catalyzed reactions could lead to the development of new, more economical synthetic routes to complex amines.

C-H Functionalization: Direct C-H functionalization of the pyridine ring is a rapidly developing area of research that offers a more atom-economical approach to synthesis. researchgate.netrsc.orgnih.gov While the existing bromine atoms provide handles for traditional cross-coupling, future studies might explore the selective C-H activation at the remaining positions of the pyridine ring to introduce additional functional groups.

Design and Synthesis of Advanced Functional Materials Based on the Pyridine Scaffold

The unique electronic properties of the pyridine ring, combined with the presence of bromine and amine substituents, make this compound an attractive building block for the creation of advanced functional materials.

Conductive Polymers: Polymers incorporating pyridine units in their backbone have been investigated for their conductive properties. encyclopedia.pubresearchgate.netresearchgate.netdeepdyve.com The dibromo functionality of this compound allows for its potential use as a monomer in polymerization reactions, such as Stille or Suzuki polycondensation, to create novel conjugated polymers with interesting electronic and optical properties.

Luminescent Materials: Pyridine derivatives are known to be components of luminescent materials, including those used in organic light-emitting diodes (OLEDs). nih.govacs.orgresearchgate.net The bromine atoms can be used to tune the electronic properties and promote intersystem crossing, which is beneficial for phosphorescent materials. Future research could involve incorporating this compound into larger conjugated systems to create new fluorescent or phosphorescent materials.

Optoelectronic Materials: The introduction of bromine atoms into organic molecules can significantly influence their optoelectronic properties. researchgate.net Research into the synthesis of materials derived from this compound could lead to the development of new materials for applications in solar cells, sensors, and other optoelectronic devices.

| Material Class | Potential Role of this compound |

| Conductive Polymers | Monomer for polymerization via cross-coupling reactions. |

| Luminescent Materials | Building block for tuning electronic properties and enhancing phosphorescence. |

| Optoelectronic Materials | Precursor for materials with tailored optoelectronic properties due to bromine substitution. |

Deepening Mechanistic Understanding through Advanced Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. Future research on this compound will greatly benefit from advanced computational studies.

Vibrational Spectra Analysis: DFT calculations can be used to predict and interpret the vibrational spectra (FT-IR and Raman) of molecules. nih.govresearchgate.netmdpi.commdpi.com Such studies on this compound would provide a detailed understanding of its molecular structure and bonding.

Reaction Mechanism Prediction: Computational methods can be employed to elucidate the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. nih.govcsmres.co.ukosu.edugrnjournal.us This would be invaluable for optimizing the synthetic routes to this compound and for predicting its reactivity in novel catalytic transformations.

Electronic Property Prediction: DFT can be used to calculate various electronic properties, such as frontier molecular orbital energies (HOMO-LUMO gap), which are crucial for understanding the optical and electronic behavior of materials. researchgate.net These calculations can guide the design of new functional materials based on the this compound scaffold.

Integration into Supramolecular Assemblies and Architectures

The ability of this compound to participate in a variety of non-covalent interactions makes it an excellent candidate for use in crystal engineering and supramolecular chemistry.

Halogen Bonding: The bromine atoms on the pyridine ring can act as halogen bond donors, interacting with Lewis bases. The strength of these interactions can be tuned by the electronic nature of the pyridine ring. acs.org

Hydrogen Bonding: The amino group and the protonated pyridine nitrogen are strong hydrogen bond donors, capable of forming robust interactions with a variety of acceptors. chemrxiv.org

Crystal Engineering: By strategically combining halogen and hydrogen bonding, it is possible to control the self-assembly of this compound in the solid state, leading to the formation of predictable and potentially functional crystalline architectures. Future work in this area could focus on co-crystallization with other molecules to create novel supramolecular materials with interesting properties.

The exploration of these future research directions will undoubtedly unlock the full potential of this compound as a valuable and versatile chemical entity.

Q & A

Q. How do steric and electronic effects of bromine substituents influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : The 2,5-dibromo configuration creates steric hindrance, favoring selective Suzuki-Miyaura coupling at the less hindered position (e.g., C5). DFT calculations show reduced electron density at C4 due to amine protonation, limiting nucleophilic attack .

- Experimental Design : Compare reactivity with mono-brominated analogs using Pd(PPh₃)₄ catalyst. Monitor regioselectivity via LC-MS .

Q. What analytical strategies resolve contradictions in reported solubility data for this compound?

- Data Reconciliation :

- Solvent Screening : Test solubility in DMSO, MeOH, and aqueous buffers (pH 1–10). Conflicting data may arise from protonation state changes (pKa ~4.5 for pyridinium amine) .

- DSC/TGA : Correlate thermal events (e.g., melting point: 159–161°C) with hydration states, as seen in dichloropyridine derivatives .

Q. How can researchers design stability-indicating assays to detect degradation products under accelerated conditions?

- Protocol :

- Forced Degradation : Expose the compound to heat (60°C), UV light, and acidic/alkaline hydrolysis.

- HPLC-MS Analysis : Use a gradient method (e.g., 10–90% acetonitrile over 20 min) to separate degradation products. Identify major fragments (e.g., debrominated species) via high-resolution MS .

Q. What computational tools predict the biological activity of this compound derivatives?

- In Silico Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.